Antifungal Potency Against Botrytis cinerea: Lead Series Outperforms Fluxapyroxad
In the 36-compound pyrazole-furan/thiophene carboxamide series from which the target compound is derived, the three most potent analogs (5j, 5k, 5l) demonstrated EC₅₀ values of 0.540, 0.676, and 0.392 µg/mL against Botrytis cinerea at a screening concentration of 20 µg/mL, each surpassing the commercial SDHI fungicide fluxapyroxad (EC₅₀ = 0.791 µg/mL) [1]. The most active analog (5l) achieved a 2.02-fold improvement in whole-cell potency relative to fluxapyroxad. This head-to-head comparison establishes that the furan/thiophene carboxamide scaffold can yield substantial potency gains over a marketed SDHI within the same target class [1].
| Evidence Dimension | In vitro antifungal potency (EC₅₀) against Botrytis cinerea |
|---|---|
| Target Compound Data | EC₅₀ = 0.392 µg/mL (compound 5l); series range 0.392–0.676 µg/mL (compounds 5j, 5k, 5l) |
| Comparator Or Baseline | Fluxapyroxad (commercial SDHI fungicide); EC₅₀ = 0.791 µg/mL |
| Quantified Difference | Compound 5l: 2.02-fold lower EC₅₀ (0.392 vs 0.791 µg/mL); all three lead analogs show EC₅₀ values 17–50% lower than fluxapyroxad |
| Conditions | Mycelial growth inhibition assay at 20 µg/mL screening concentration; Botrytis cinerea (tomato gray mold pathogen) |
Why This Matters
Demonstrates that structural optimization within this scaffold yields whole-cell antifungal activity exceeding that of a commercial SDHI, supporting selection of this compound class for resistance-breaking or potency-improvement programs.
- [1] Jiang, W.; Zhang, T.; Wang, J.; Cheng, W.; Lu, T.; Yan, Y.; Tang, X. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. J. Agric. Food Chem. 2023, 71 (1), 729–738. DOI: 10.1021/acs.jafc.2c05054. View Source
